4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-18-10-11-20-21(17-18)30-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZURHDBYZIDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Piperazine Derivatization: The benzothiazole derivative can then be reacted with piperazine under suitable conditions to form the piperazinyl-benzothiazole intermediate.
Sulfonylation: The final step involves the reaction of the intermediate with a phenylsulfonyl chloride derivative to introduce the phenylsulfonyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Benzenesulfonyl vs. Other Electron-Withdrawing Groups
- 2-(Benzenesulfonyl)-1-[4-(1,3-Benzothiazol-2-yl)Piperazin-1-yl]Ethan-1-One (): Shorter carbon chain (ethanone vs. butanone) reduces molecular flexibility. Lacks the ethyl group on benzothiazole, resulting in lower lipophilicity (predicted logP ~2.5 vs. target compound’s logP >3). Benzenesulfonyl enhances stability compared to trifluoromethyl or nitro groups in analogs like MK69 .
Benzothiazole Substitution Patterns
- 3-(Benzenesulfonyl)-1-[4-(4-Chloro-1,3-Benzothiazol-2-yl)Piperazin-1-yl]Propan-1-One ():
- Chlorine substitution at benzothiazole’s 4-position increases electronegativity but reduces steric bulk compared to the 6-ethyl group in the target compound.
- Propane chain length may limit hydrophobic interactions in biological systems.
Physicochemical Properties
*Predicted based on structural analogs.
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one represents a novel class of bioactive molecules due to its complex structure and the presence of multiple functional groups. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.47 g/mol. The structural features include:
- A benzenesulfonyl group, which enhances solubility and biological activity.
- A benzothiazole moiety, known for its diverse pharmacological properties.
- A piperazine ring, which is often involved in receptor interactions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) often reported in the range of 50 μg/mL for effective compounds .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have demonstrated that similar benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells . For example, certain derivatives have been shown to moderate inhibitory activities against these cell lines, indicating that the compound may also possess cytotoxic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research has highlighted that benzothiazole derivatives can inhibit key enzymes involved in cancer progression and microbial growth.
- Cell Cycle Arrest : Certain studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of functional groups may confer antioxidant properties, contributing to the overall therapeutic profile.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that those with a sulfonamide group exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The tested compounds showed a correlation between structural modifications and increased potency .
Study 2: Anticancer Activity
In vitro studies on similar compounds indicated a significant reduction in cell viability in cancer cell lines after treatment with benzothiazole derivatives. The study utilized assays such as MTT and colony formation to assess the cytotoxic effects, revealing a dose-dependent response .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(dimethylamino)phenyl]-N'-(6-methoxybenzothiazol-2-yl)urea | Benzothiazole ring with urea linkage | Strong anticancer activity |
| 4-benzenesulfonamidobenzothiazole | Simple sulfonamide attached to benzothiazole | Exhibits antimicrobial properties |
| 5-dimethylaminomethylbenzothiazole | Dimethylamino group on benzothiazole | Potential neuroactive effects |
This table illustrates the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may confer distinct biological activities and applications.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound contains three critical motifs: a benzenesulfonyl group (electron-withdrawing, enhancing electrophilic reactivity), a piperazine ring (providing conformational flexibility for receptor binding), and a 6-ethyl-1,3-benzothiazole moiety (imparts π-π stacking potential and hydrophobic interactions). The sulfonyl group may enhance solubility via polar interactions, while the ethyl substituent on the benzothiazole could modulate steric hindrance in target binding .
Q. What are the standard synthetic routes for this compound, and what challenges arise during synthesis?
Synthesis typically involves:
Benzothiazole formation : Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.
Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring.
Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Challenges : Low yields in the sulfonylation step due to steric hindrance from the piperazine ring, requiring precise stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of the benzothiazole and piperazine substituents.
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Identifies sulfonyl (S=O stretching at 1150–1300 cm) and carbonyl (C=O at ~1700 cm) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Variable modification : Systematically alter substituents on the benzothiazole (e.g., replacing ethyl with methyl or halogens) and the sulfonyl group (e.g., para-substituted benzene rings).
- Assays : Use in vitro kinase inhibition assays (e.g., JAK/STAT pathways) and cytotoxicity screening (e.g., MTT assays on cancer cell lines).
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like adenosine receptors or HSP90 .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Case example : If one study reports potent antimicrobial activity while another shows no effect, evaluate:
- Purity : Verify compound purity via HPLC (>95%) to rule out impurities affecting results.
- Assay conditions : Compare solvent systems (DMSO vs. aqueous buffers) and bacterial strains used.
- Statistical validation : Replicate experiments with independent batches and apply ANOVA for significance testing .
Q. What strategies are recommended for identifying biological targets of this compound?
- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) coupled with LC-MS/MS to isolate and identify binding proteins.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
- Thermal shift assays : Monitor protein stability changes upon ligand binding to infer target engagement .
Q. How can researchers address poor aqueous solubility in preclinical testing?
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility, which cleave in vivo .
Methodological Considerations
Q. What experimental controls are critical for validating biological activity?
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays).
- Negative controls : Include vehicle-only (DMSO) and scrambled analogs to confirm specificity.
- Dose-response curves : Ensure IC values are calculated across ≥5 concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
